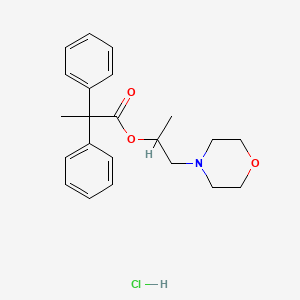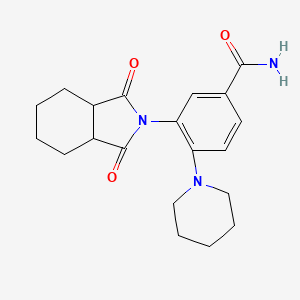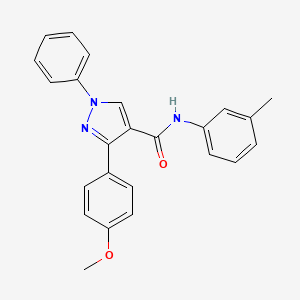
1-methyl-2-(4-morpholinyl)ethyl 2,2-diphenylpropanoate hydrochloride
Description
Synthesis Analysis
The synthesis of similar compounds involves complex chemical reactions. For example, the synthesis of 4-{[1-(4-Ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]diphenylmethyl}morpholine is achieved from 4-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]diphenylmethanol and morpholine, indicating the intricate steps involved in creating such compounds (Wu et al., 2008). The synthesis process often requires precise conditions and catalysts to ensure the successful formation of the target compound.
Molecular Structure Analysis
The molecular structure of related compounds, such as the title compound in Wu et al.'s study, features a substituted triazolyl group and a morpholinyl group crowding the aliphatic carbon atom of a diphenylmethyl unit. This structural complexity is crucial for the compound's chemical behavior and interactions (Wu et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving morpholine derivatives are varied and depend on the specific functional groups present in the compound. For instance, the reaction of 4-(2-chloroethyl)morpholine hydrochloride with ArTe− and Te2− results in N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and its complexes, showcasing the compound's ability to undergo substitution reactions and form complexes with metals (Singh et al., 2000).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are intrinsic to the compound's molecular arrangement. While specific data on 1-methyl-2-(4-morpholinyl)ethyl 2,2-diphenylpropanoate hydrochloride are not provided, studies like those on similar morpholine derivatives offer insights into how these properties are determined by molecular structure and functional groups.
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, stability under various conditions, and the ability to participate in chemical reactions, are crucial for understanding the compound's behavior in chemical processes. For instance, the synthesis and reactivity of N-{2-(Arylseleno/telluro)ethyl}morpholine with RhCl3·3H2O to form complexes highlight the compound's chemical versatility and potential for forming new chemical entities (Singh et al., 2010).
properties
IUPAC Name |
1-morpholin-4-ylpropan-2-yl 2,2-diphenylpropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3.ClH/c1-18(17-23-13-15-25-16-14-23)26-21(24)22(2,19-9-5-3-6-10-19)20-11-7-4-8-12-20;/h3-12,18H,13-17H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEKVEFXRGNBDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)OC(=O)C(C)(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Morpholin-4-ylpropan-2-yl 2,2-diphenylpropanoate;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-(4-ethylphenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4017141.png)
![11-(4-methylbenzoyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4017144.png)
![N-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4017149.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B4017153.png)
![4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-5-ethyl-6-methyl-2-pyrimidinamine](/img/structure/B4017161.png)
![N~1~-[3-(1H-imidazol-1-yl)propyl]-N~2~-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucinamide](/img/structure/B4017173.png)
![N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]-3-phenylpropanamide](/img/structure/B4017186.png)


![(2-fluorobenzyl)[3-(2-furyl)-3-phenylpropyl]amine](/img/structure/B4017233.png)

![2-[tert-butyl(methyl)amino]ethyl (4-fluorophenoxy)acetate hydrochloride](/img/structure/B4017247.png)
![N-[(8-hydroxy-5-nitro-7-quinolinyl)(2-thienyl)methyl]pentanamide](/img/structure/B4017261.png)
![N-[1-(hydroxymethyl)cyclopentyl]-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B4017262.png)